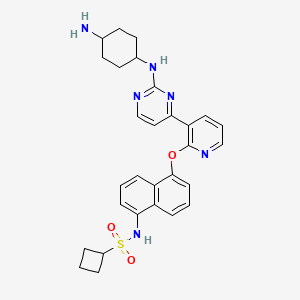
IRE1|A kinase-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IRE1|A kinase-IN-3 is a compound that targets the inositol-requiring enzyme 1 (IRE1), a key player in the unfolded protein response (UPR). IRE1 is a type I transmembrane protein with both kinase and endoribonuclease activities, playing a crucial role in cellular stress responses, particularly in the endoplasmic reticulum (ER) stress response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. These methods would be optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
IRE1|A kinase-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
IRE1|A kinase-IN-3 has numerous scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving IRE1.
Biology: Helps in understanding the role of IRE1 in cellular stress responses and its impact on cell fate decisions.
Medicine: Investigated for its potential therapeutic applications in diseases characterized by ER stress, such as cancer, neurodegenerative diseases, and metabolic disorders
Wirkmechanismus
IRE1|A kinase-IN-3 exerts its effects by inhibiting the kinase activity of IRE1, thereby modulating the UPR signaling pathway. This inhibition affects the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of mRNAs, ultimately influencing cell survival and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
STF-083010: Another IRE1 inhibitor that blocks endonuclease activity without affecting kinase activity.
4μ8C: Inhibits IRE1 endonuclease activity and is used in research to study UPR signaling.
Uniqueness
IRE1|A kinase-IN-3 is unique in its ability to specifically target the kinase activity of IRE1, providing a distinct mechanism of action compared to other inhibitors that may target different aspects of IRE1’s function .
Conclusion
This compound is a valuable compound in scientific research, offering insights into the role of IRE1 in cellular stress responses and potential therapeutic applications. Its unique mechanism of action and diverse applications make it a significant tool in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C29H32N6O3S |
|---|---|
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
N-[5-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclobutanesulfonamide |
InChI |
InChI=1S/C29H32N6O3S/c30-19-12-14-20(15-13-19)33-29-32-18-16-25(34-29)24-9-4-17-31-28(24)38-27-11-3-7-22-23(27)8-2-10-26(22)35-39(36,37)21-5-1-6-21/h2-4,7-11,16-21,35H,1,5-6,12-15,30H2,(H,32,33,34) |
InChI-Schlüssel |
QUZIUZXSSZJHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCC(CC6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






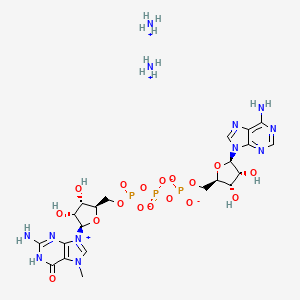

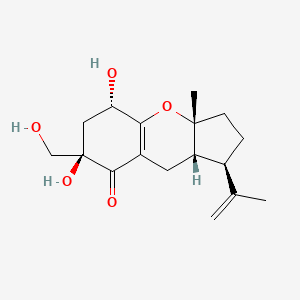
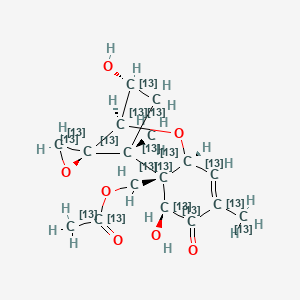
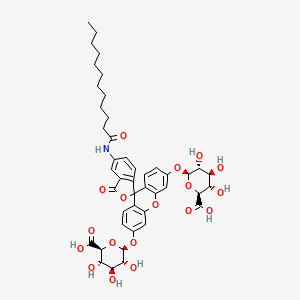
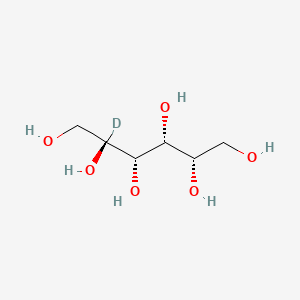
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)



